N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is a compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and are commonly found in various plants and microorganisms. This compound is characterized by the presence of an anthracene ring system with two carbonyl groups at positions 9 and 10, and a benzamide group attached to the anthracene core.
Mechanism of Action
Mode of Action
Compounds with similar structures have been used in the synthesis of heterocycles such as imidazolidine-2-thiones, 2-aroyliminothiazolines, 1,2,4-triazoles, 1,3-thiazines, and indeno [1,2- d ]- [ 1, 3 ]thiazepines .
Biochemical Pathways
Similar compounds have been found to have a wide range of biological properties .
Pharmacokinetics
Similar compounds can be analyzed by reverse phase (rp) hplc method .
Result of Action
Similar compounds have shown antibacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide typically involves the amidation of 1-aminoanthraquinone with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide: Similar structure with an isoxazole ring instead of a benzamide group.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide: Contains methoxy groups on the benzamide ring.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS makes it a valuable compound for research in antimicrobial and anticancer therapies.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c1-13-7-2-3-8-14(13)22(26)23-18-12-6-11-17-19(18)21(25)16-10-5-4-9-15(16)20(17)24/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCCZPIMEFAQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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